molecular formula C15H17BrN4O3 B2912305 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione CAS No. 2175979-44-7

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

Cat. No.: B2912305
CAS No.: 2175979-44-7
M. Wt: 381.23
InChI Key: UAFYNZMWXICNQL-UHFFFAOYSA-N
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Description

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione (CAS Number: 2175979-44-7) is a synthetic small molecule with a molecular formula of C15H17BrN4O3 and a molecular weight of 381.22 g/mol . This compound features a complex structure that incorporates two pharmacologically significant moieties: a 5-bromonicotinoyl group and a 3-methylimidazolidine-2,4-dione ring (also known as a hydantoin derivative). The presence of the 2,4-dione functional group is of particular interest in medicinal chemistry, as this scaffold is a key structural feature in several biologically active classes of compounds . Most notably, the closely related thiazolidine-2,4-dione (TZD) ring is a privileged scaffold in antidiabetic drug discovery, forming the core of potent peroxisome proliferator-activated receptor gamma (PPARγ) agonists such as pioglitazone and rosiglitazone . These TZD drugs function as insulin sensitizers, activating PPARγ to regulate genes involved in glucose and lipid metabolism . While the specific activity of this compound requires experimental validation, its structural features make it a compelling candidate for research in metabolic diseases, as a novel chemical probe for target identification, or in structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended for research use only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O3/c1-18-13(21)9-20(15(18)23)12-2-4-19(5-3-12)14(22)10-6-11(16)8-17-7-10/h6-8,12H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFYNZMWXICNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione typically involves multiple steps:

    Bromination of Nicotinic Acid: The process begins with the bromination of nicotinic acid to form 5-bromonicotinic acid. This can be achieved using bromine in the presence of a suitable catalyst.

    Formation of 5-Bromonicotinoyl Chloride: The 5-bromonicotinic acid is then converted to 5-bromonicotinoyl chloride using thionyl chloride.

    Coupling with Piperidine: The 5-bromonicotinoyl chloride is reacted with piperidine to form 1-(5-bromonicotinoyl)piperidine.

    Formation of Imidazolidine-2,4-dione: The final step involves the reaction of 1-(5-bromonicotinoyl)piperidine with 3-methylimidazolidine-2,4-dione under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

This analog (CAS: 2195937-91-6) replaces the 5-bromopyridine-3-carbonyl group with a cyclopropanecarbonyl moiety. Key differences include:

  • Molecular Formula : C₁₃H₁₉N₃O₃ (vs. C₁₅H₁₇BrN₄O₃).
  • Molecular Weight : 265.31 g/mol (vs. 381.22 g/mol).

1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione

Though structurally distinct, this compound (studied via single-crystal X-ray diffraction) shares a piperidine-imidazolidine framework. Notable contrasts include:

  • Functionalization : A benzyl group and spiro-linked indoline-dione system (vs. bromopyridine-carbonyl).
  • Crystallographic Data: Mean C–C bond length = 0.005 Å; R factor = 0.053 .

Structural and Electronic Analysis

Key Substituent Comparisons

Feature Target Compound Cyclopropane Analog
Aromatic Group 5-Bromopyridine (electron-withdrawing) Cyclopropane (strain-induced reactivity)
Molecular Weight 381.22 265.31
Heteroatom Count 4 N, 1 Br, 3 O 3 N, 3 O
Potential Bioactivity Enhanced halogen bonding (Br) Improved metabolic stability

Computational Insights

  • The imidazolidine-2,4-dione core in both compounds may serve as a hydrogen-bond acceptor, critical for target engagement in enzyme inhibition .

Biological Activity

The compound 1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16BrN3O2
  • Molecular Weight : 336.20 g/mol

This compound features a piperidine moiety, which is known for various pharmacological activities, including antitumor and antibacterial properties.

Antibacterial Activity

Research has indicated that derivatives containing the piperidine structure exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to the one demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzyme activity, which is critical for their survival.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. In vitro assays have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines. For example, one study reported that a related piperidine compound showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin . This suggests that the imidazolidine core may enhance cellular uptake or target specific pathways involved in cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. A study reported IC50 values for several piperidine derivatives, indicating strong inhibitory activity against these enzymes, which are relevant targets in treating conditions like Alzheimer's disease and urinary tract infections .

The biological activity of this compound may be attributed to several mechanisms:

  • Binding Affinity : The piperidine ring enhances binding to target proteins due to its structural flexibility and ability to form hydrogen bonds.
  • Enzyme Interaction : The imidazolidine moiety may interact with active sites of enzymes, leading to inhibition of their function.
  • Cellular Uptake : The bromopyridine substituent may facilitate better cellular penetration, enhancing the overall efficacy of the compound.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Case Study 1 : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Among them, compounds with halogen substitutions exhibited superior activity against resistant strains .
  • Case Study 2 : In a cancer model, a piperidine-based compound was found to significantly reduce tumor size in vivo when administered alongside conventional chemotherapy .

Data Tables

Biological ActivityCompound StructureIC50 (µM)Reference
Antibacterial5-Bromopyridine derivative2.14 - 6.28
AChE InhibitionPiperidine derivative1.13 - 6.28
Cancer CytotoxicityPiperidine-based compoundN/A (in vivo)

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